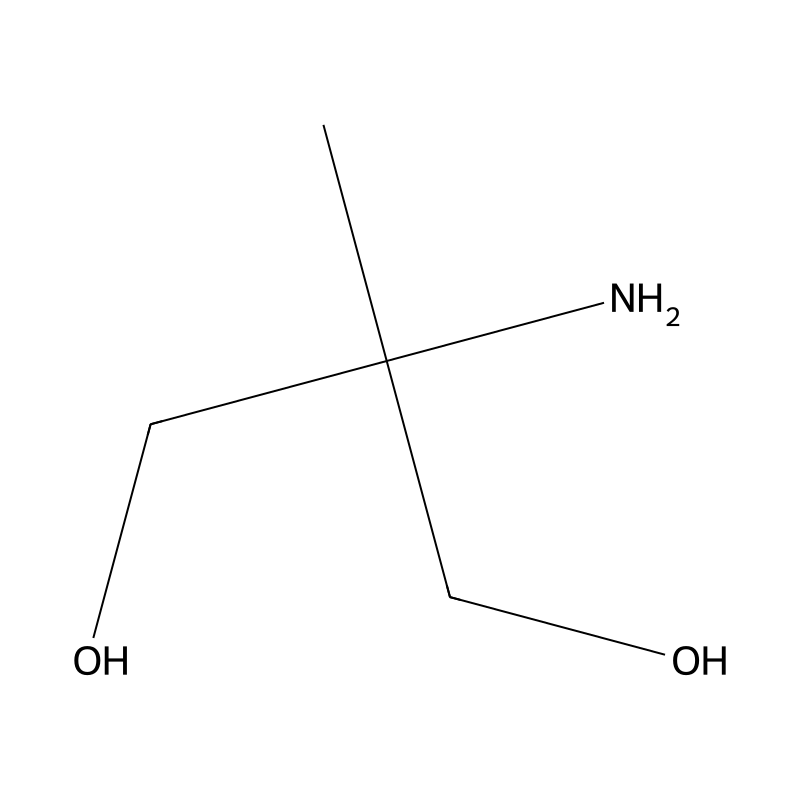

2-Amino-2-methyl-1,3-propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Buffer component in protein separation techniques:

- AMPD is commonly used as a buffer component in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) . SDS-PAGE is a technique widely used to separate proteins based on their size and electrical charge. AMPD helps maintain a consistent pH and ionic strength within the gel, creating optimal conditions for protein separation.

Spacer molecule in protein isoelectric focusing:

- AMPD also finds use as a spacer molecule in a technique called isoelectric focusing (IEF) . IEF separates proteins based on their isoelectric point (pI), the pH at which they have no net electrical charge. AMPD helps maintain a stable pH gradient within the IEF system, facilitating the separation of proteins with similar pI values.

Substrate for enzyme activity studies:

- AMPD can be utilized as a substrate for studying the activity of certain enzymes, particularly phosphatases . Phosphatases are a class of enzymes that remove phosphate groups from molecules. By measuring the rate of AMPD conversion by a phosphatase, researchers can gain insights into the enzyme's function and kinetics.

2-Amino-2-methyl-1,3-propanediol, also known as 1,1-di(hydroxymethyl)ethylamine or AMPD, is an organic compound classified as a 1,2-aminoalcohol. Its chemical formula is , and it has a molecular weight of approximately 105.1356 g/mol. The compound is characterized by an alkyl chain with an amine group at the C1 position and hydroxyl groups at the C2 and C3 positions. It exists in various organisms, including yeast, plants, and humans, indicating its biological significance .

The primary application of AMPD in scientific research is as a buffer component in a technique called SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) []. In this technique, AMPD helps maintain a constant pH during the separation of proteins based on size []. AMPD is also used as a spacer molecule in another protein separation technique called isotachophoresis []. Additionally, AMPD can serve as a buffer for assays measuring the activity of the enzyme alkaline phosphatase []. The specific mechanism by which AMPD functions in each of these applications is not explicitly described in the scientific literature searched, but it is likely related to its ability to maintain a stable pH and potentially interact with the proteins or enzymes of interest.

- Reaction with Carbon Dioxide: The compound reacts with carbon dioxide in aqueous solutions, forming carbamates, which are important in various chemical processes .

- Isocyanate Reactivity: The amino group of 2-amino-2-methyl-1,3-propanediol selectively reacts with isocyanates, leading to the formation of urea derivatives .

These reactions underline its utility in organic synthesis and material science.

Biologically, 2-amino-2-methyl-1,3-propanediol serves as a useful buffer in biochemical assays. It is particularly effective for enzymes that operate optimally in basic pH environments. For instance, it acts as a buffer for alkaline phosphatase activity and is involved in isotachophoresis of proteins . Additionally, it has been noted for its role in cellular metabolism across various species.

The synthesis of 2-amino-2-methyl-1,3-propanediol can be achieved through several methods:

- Alkylation of Amino Alcohols: One common method involves the alkylation of amino alcohols using appropriate alkyl halides.

- Hydrolysis of Isocyanates: Another method includes the hydrolysis of isocyanates with alcohols or amines .

These synthetic pathways allow for the production of this compound in laboratory settings.

The applications of 2-amino-2-methyl-1,3-propanediol are diverse:

- Biological Buffer: It is widely used as a biological buffer in biochemical assays.

- Surfactants: The compound serves as an emulsifying agent in cosmetics and cleaning products.

- Vulcanization Accelerators: It is utilized in rubber chemistry to enhance the vulcanization process.

- Absorbent for Acidic Gases: Its properties make it suitable for use as an absorbent in various industrial applications .

Several compounds share structural similarities with 2-amino-2-methyl-1,3-propanediol. Below are comparisons highlighting their unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Amino-2-propanol | C3H9NO | Primarily used as a solvent and intermediate in organic synthesis. |

| 2-Aminoethanol | C2H7NO | Commonly known as ethanolamine; used extensively in pharmaceuticals and agriculture. |

| 3-Aminopropanol | C3H9N | Utilized in polymer chemistry and as a precursor for various chemical syntheses. |

| 2-Hydroxyethylamine | C2H7NO | Acts as a building block for surfactants and other functional materials. |

While these compounds share certain characteristics with 2-amino-2-methyl-1,3-propanediol, its unique structure—featuring two hydroxymethyl groups—distinguishes it in terms of functionality and application.

| Method | Yield (%) | Temperature (°C) | Pressure (bar) | Catalyst |

|---|---|---|---|---|

| Hydrogenation of 3-chloro-1,2-propanediol | 87.2 | 40 | 1 (atmospheric) | Pd/C |

| Reductive amination from dihydroxyacetone | 66.4-87 | 70 | 70 | Rh/Al2O3 |

| Fermentation pathway from glucose | 14.6 g/L | 37 | 1 (atmospheric) | Engineered E. coli |

| Continuous flow synthesis | 76-100 | 110-150 | 1-2 | Various organocatalysts |

Laboratory-Scale Synthetic Strategies

Laboratory-scale synthesis of 2-amino-2-methyl-1,3-propanediol encompasses diverse methodological approaches designed for research applications and small-batch production [4] [6]. The most widely employed laboratory strategy involves the protection of amino functionality through benzyloxycarbonyl derivatization, followed by selective transformations [4]. This approach begins with 2-amino-2-methyl-1,3-propanediol treatment with benzyloxycarbonyl chloride in water-ether mixture containing sodium bicarbonate, yielding the protected intermediate in 27% yield [4].

The Morita-Baylis-Hillman approach represents a sophisticated laboratory methodology for synthesizing substituted 2-amino-1,3-propanediols with controlled stereochemistry [23] [26]. This strategy employs ozonolysis of allylic diols obtained from Morita-Baylis-Hillman adducts, followed by diastereoselective reductive amination of the resulting 2-oxo-1,3-propanediols [23]. The overall process achieves yields ranging from 25-42% over five synthetic steps, producing anti-stereoisomers with high selectivity [23] [26].

Reductive amination protocols have been extensively developed for laboratory-scale preparation [8]. These methods utilize sodium cyanoborohydride or lithium aluminum hydride as reducing agents in conjunction with appropriate amine sources [8]. The reaction typically proceeds in alcoholic solvents at ambient temperature, providing good functional group tolerance and moderate to high yields [8].

Multicomponent reactions offer efficient one-pot synthesis approaches for laboratory applications [32]. These reactions combine primary amines, aldehydes, and phosphite reagents in continuous flow microwave reactors, achieving yields of 68-82% with residence times of 50-10 minutes [32]. The methodology demonstrates excellent scalability for laboratory-scale production while maintaining high atom economy [32].

Table 2: Laboratory-Scale Synthesis Methods

| Synthetic Route | Starting Material | Yield (%) | Steps | Selectivity |

|---|---|---|---|---|

| Morita-Baylis-Hillman approach | MBH adducts | 25-42 | 5 | Anti-stereoisomer |

| Ozonolysis-reductive amination | Allylic diols | 76-92 | 3 | Diasteroselective |

| Catalytic hydrogenation | 1,3-dihydroxyacetone oxime | 87-90 | 2 | High |

| Multicomponent reaction | Primary amines + aldehydes | 68-82 | 1 | Variable |

Green Chemistry Approaches to 2-Amino-2-methyl-1,3-propanediol Synthesis

Green chemistry methodologies for 2-amino-2-methyl-1,3-propanediol synthesis emphasize environmental sustainability, reduced waste generation, and the utilization of renewable feedstocks [11] [14]. Aqueous micellar conditions represent a significant advancement in environmentally conscious synthesis, enabling reactions to proceed in water-based systems rather than traditional organic solvents [14]. These methodologies demonstrate process mass intensities of 111 kg input per kg product, representing substantial improvements over conventional approaches [14].

Solvent-free synthesis protocols have emerged as highly attractive green chemistry alternatives [8] [15]. These methodologies employ microwave-assisted heating to promote reactions without organic solvents, achieving comparable or superior yields while eliminating solvent-related environmental impact [8]. The approach demonstrates particular effectiveness for multicomponent reactions, enabling efficient synthesis with minimal waste generation [8].

Biocatalytic approaches utilizing whole-cell fermentation represent the most environmentally sustainable synthesis pathway [28]. Metabolically engineered microorganisms convert renewable biomass feedstocks directly to 2-amino-2-methyl-1,3-propanediol, achieving process mass intensities of 5-10 kg input per kg product [28]. This methodology eliminates the need for hazardous reagents and operates under mild conditions with minimal energy requirements [28].

Flow chemistry techniques contribute significantly to green synthesis objectives through improved process efficiency and reduced waste generation [5] [34]. Continuous flow reactors enable precise control of reaction parameters, leading to enhanced selectivity and reduced by-product formation [34]. These systems typically achieve process mass intensities of 50-100 kg input per kg product while maintaining high throughput capabilities [34].

The implementation of renewable feedstock utilization has become increasingly important in green synthesis approaches [13] [16]. Bio-renewable platform chemicals derived from biomass serve as starting materials, reducing dependence on petroleum-derived precursors [16]. These approaches align with sustainability principles while maintaining economic viability for industrial applications [13].

Table 3: Green Chemistry Approaches

| Green Approach | Environmental Benefit | Process Mass Intensity (kg/kg) | Energy Requirements | Scalability |

|---|---|---|---|---|

| Aqueous micellar conditions | Reduced organic solvent use | 111 | Moderate | High |

| Solvent-free synthesis | No solvent required | Not reported | Low | Moderate |

| Biocatalytic fermentation | Renewable feedstock | 5-10 | Low | High |

| Flow chemistry | Reduced waste generation | 50-100 | Moderate | High |

Catalytic Methods in 2-Amino-2-methyl-1,3-propanediol Preparation

Catalytic methodologies for 2-amino-2-methyl-1,3-propanediol preparation encompass both heterogeneous and homogeneous catalyst systems, each offering distinct advantages for specific synthetic applications [17] [18] [19]. Rhodium-based catalysts, particularly rhodium on alumina supports, demonstrate exceptional activity for the hydrogenation of 1,3-dihydroxyacetone oxime precursors [17]. These catalysts operate effectively at 0.1 mol% loading, achieving complete conversion under mild conditions with excellent selectivity [17].

Palladium-carbon catalysts represent the most widely utilized system for industrial hydrogenation processes [1] [18]. These heterogeneous catalysts demonstrate robust performance across varying reaction scales, maintaining activity at loadings of 2-5 mol% [18]. The catalyst system tolerates diverse functional groups and operates efficiently under hydrogen atmospheres at atmospheric to moderate pressures [1] [18].

Platinum dioxide, commonly known as Adams catalyst, provides exceptionally high catalytic activity for hydrogenation and hydrogenolysis reactions [18]. This catalyst system requires activation through hydrogen exposure, converting to platinum black as the active species [18]. Operating at 1-5 mol% loading, Adams catalyst demonstrates superior performance for challenging reductions while maintaining good selectivity [18].

Nickel-based catalyst complexes have emerged as promising alternatives for amination reactions, particularly those involving acenaphthoimidazolium chloride ligands [19]. These systems operate at 2 mol% loading and demonstrate high activity toward challenging amination reactions under mild conditions [19]. The catalyst tolerates bulky substrates and achieves excellent conversion within 3-hour reaction times [19].

Organocatalytic systems offer unique advantages for asymmetric synthesis applications, providing high enantioselectivity without requiring transition metal components [21]. These catalysts typically operate at higher loadings of 10-20 mol% but deliver exceptional stereochemical control [21]. Imidazolidinone-based organocatalysts have demonstrated particular effectiveness for asymmetric transformations relevant to amino alcohol synthesis [21].

Table 4: Catalytic Methods Summary

| Catalyst Type | Application | Loading (mol%) | Activity | Selectivity |

|---|---|---|---|---|

| Rhodium/Alumina | Hydrogenation of oximes | 0.1 | High | Excellent |

| Palladium/Carbon | Reductive amination | 2-5 | High | Good |

| Platinum dioxide (Adams catalyst) | General hydrogenation | 1-5 | Very High | Good |

| Nickel complexes | Amination reactions | 2 | Moderate | Variable |

| Organocatalysts | Asymmetric synthesis | 10-20 | Moderate | Excellent |

Recent Advances in Synthetic Methodologies

Recent developments in 2-amino-2-methyl-1,3-propanediol synthesis have focused on innovative catalytic systems and process intensification techniques [24] [27] [28]. Computer-aided design tools have revolutionized synthetic route planning, enabling chemists to predict optimal pathways based on target molecules and available starting materials [24]. These technological advances have enhanced accuracy and efficiency while reducing development timelines for new synthetic methodologies [24].

Artificial biosynthetic pathways represent a groundbreaking advancement in sustainable synthesis [28]. Metabolically engineered Escherichia coli strains have been developed to convert glucose directly to 2-amino-1,3-propanediol through engineered enzymatic cascades [28]. The optimized strain LYC-5 achieves production titers of 14.6 g/L with productivity rates of 0.122 g/L/h in fed-batch fermentation, representing the highest reported values for this biotechnological approach [28].

Continuous flow synthesis platforms have undergone significant technological improvements, incorporating automated reaction optimization and real-time monitoring capabilities [34]. These systems enable high-throughput screening of reaction conditions while maintaining precise control over temperature, pressure, and residence time parameters [34]. Flow chemistry approaches have demonstrated order-of-magnitude reductions in reaction times while maintaining comparable yields to batch processes [34].

Photocatalytic methodologies utilizing covalent organic frameworks have emerged as promising green chemistry alternatives [12]. These systems operate under red light irradiation and demonstrate excellent recyclability while maintaining high catalytic activity [12]. The methodology offers mild reaction conditions and broad functional group tolerance, making it suitable for challenging substrate transformations [12].

Process intensification strategies have focused on maximizing space-time yields while minimizing energy consumption [5]. Metal-organic framework synthesis under continuous flow conditions has demonstrated productivity improvements of two orders of magnitude compared to traditional batch processes [5]. These advances enable solvent reduction of 84% and energy savings through optimized heat integration [5].

Diversity-oriented synthesis approaches have expanded the accessible chemical space for amino alcohol derivatives [24]. Multicomponent reactions enable simultaneous assembly of multiple building blocks in single reaction steps, facilitating rapid generation of structurally diverse compound libraries [24]. These methodologies have proven particularly valuable for pharmaceutical research applications [24].

Comparative Analysis of Synthesis Efficiency

Comprehensive evaluation of synthesis efficiency requires consideration of multiple parameters including yield, selectivity, environmental impact, and economic feasibility [29] [33] [34]. Industrial hydrogenation processes using palladium-carbon catalysts consistently achieve the highest yields of 87.2% while operating under mild conditions [1]. These processes demonstrate excellent scalability and economic viability for large-scale production [1].

Biocatalytic fermentation approaches offer superior environmental profiles with process mass intensities of 5-10 kg input per kg product, significantly lower than chemical synthesis alternatives [28] [33]. However, these methods currently achieve lower volumetric productivities, requiring larger reactor volumes for equivalent production rates [28]. The fermentation approach demonstrates particular advantages when considering lifecycle environmental impact and sustainability metrics [33].

Laboratory-scale methodologies exhibit significant variation in efficiency depending on the specific synthetic strategy employed [23] [26]. The Morita-Baylis-Hillman approach achieves moderate overall yields of 25-42% but provides excellent stereochemical control, making it valuable for research applications requiring specific isomers [23] [26]. Catalytic hydrogenation methods consistently deliver higher yields of 87-90% with fewer synthetic steps [17].

Flow chemistry techniques demonstrate superior space-time yields compared to batch processes, achieving productivity improvements through process intensification [32] [34]. Continuous flow reactors enable residence times as short as 15 seconds to 30 minutes while maintaining high conversion rates [32]. These systems offer particular advantages for reactions requiring precise temperature control or hazardous reagent handling [34].

Green chemistry approaches vary significantly in their efficiency metrics, with aqueous micellar conditions achieving process mass intensities of 111 kg/kg while solvent-free methods eliminate waste streams entirely [14]. The selection of optimal green chemistry methodology depends on specific production requirements and environmental objectives [11] [14].

Economic analysis reveals that traditional chemical synthesis methods currently offer the lowest production costs for large-scale applications [1] [22]. However, increasing environmental regulations and sustainability requirements are driving adoption of greener alternatives despite higher initial costs [11] [14]. Biocatalytic approaches show promise for future cost competitiveness as fermentation technologies continue to improve [28] [33].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₁₁NO₂ | |

| Molecular Weight (g/mol) | 105.14 | |

| pKa (25°C) | 8.8 | |

| pH Range (0.5M solution) | 10.5-11.5 | |

| Melting Point (°C) | 100-110 | |

| Boiling Point (°C) | 151 (10 mmHg) | |

| Density (estimated) | 1.0509 | |

| Solubility in Water (g/L) | 2500 | |

| Flash Point (°C) | >100 | |

| Vapor Pressure (mmHg at 152°C) | ~10 |

The basicity of 2-amino-2-methyl-1,3-propanediol is characterized by a pKa value of 8.8 at 25°C, indicating its moderate basic nature. This property influences its participation in acid-base reactions and its ability to form zwitterionic intermediates during various chemical transformations. The compound exhibits exceptional water solubility (2500 g/L), which facilitates its use as a biological buffer and enhances its reactivity in aqueous media.

The molecular geometry of 2-amino-2-methyl-1,3-propanediol features a tetrahedral arrangement around the central carbon atom, with the amino group and two hydroxymethyl groups positioned to minimize steric hindrance. This configuration allows for multiple hydrogen bonding interactions, both intramolecular and intermolecular, which significantly influence its reactivity patterns. The presence of both electron-donating (amino) and electron-withdrawing (hydroxyl) groups creates a balanced electronic environment that modulates the compound's nucleophilic and electrophilic reactivity.

The theoretical reactivity of 2-amino-2-methyl-1,3-propanediol is further enhanced by its ability to adopt different conformational states. The compound can exist in multiple low-energy conformations, with the amino group capable of rotating around the C-N bond, thereby accessing different reactive orientations. This conformational flexibility is crucial for its participation in regioselective reactions and its ability to form various cyclic structures through intramolecular cyclization processes.

Regioselective Reaction Mechanisms

The regioselective behavior of 2-amino-2-methyl-1,3-propanediol in chemical transformations represents a fundamental aspect of its reactivity profile. The compound demonstrates remarkable selectivity in its reactions with carbonyl compounds, exhibiting distinct preferences based on the nature of the electrophilic partner. This selectivity arises from the interplay between steric factors, electronic effects, and thermodynamic considerations that govern the reaction pathways.

Table 2: Regioselective Reaction Mechanisms

| Reaction Type | Regioselectivity | Conditions | Reference |

|---|---|---|---|

| Imine Formation with Aromatic Aldehydes | Exclusive imine formation | Solvent-free, no catalyst | |

| Oxazolidine Formation with Aliphatic Aldehydes | Selective 1,3-oxazolidine formation | Solvent-free, mild conditions | |

| Oxazolidine Formation with Ketones | Limited steric hindrance dependent | Sterically unhindered carbonyls | |

| Regioselective Ring Opening | Site-selective C-N bond formation | Acid-catalyzed conditions | |

| Condensation with Dialdehydes | Alternating bicyclic structure | Acidic catalyst, ambient temperature | |

| Nucleophilic Attack on Carbonyl | Primary amine preference | pH-dependent selectivity |

The regioselectivity observed in reactions with aromatic aldehydes results in exclusive imine formation, bypassing the potential for oxazolidine cyclization. This selectivity is attributed to the extended conjugation system of aromatic aldehydes, which stabilizes the imine intermediate through resonance effects. The absence of catalysts or solvents in these reactions ensures that the intrinsic electronic properties of the reactants dictate the outcome, leading to high regioselectivity.

In contrast, reactions with aliphatic aldehydes preferentially yield 1,3-oxazolidine derivatives through a mechanism involving initial imine formation followed by intramolecular cyclization. The regioselectivity in this case is governed by the proximity of the hydroxyl groups to the initially formed imine bond, creating a favorable geometry for ring closure. The five-membered oxazolidine ring formation is kinetically and thermodynamically favored over alternative cyclization pathways.

The mechanism of regioselective oxazolidine formation involves a stepwise process initiated by nucleophilic attack of the primary amino group on the carbonyl carbon. The resulting carbinolamine intermediate undergoes dehydration to form an imine, which subsequently cyclizes through intramolecular attack of one of the hydroxyl groups. The regioselectivity of this cyclization is determined by the relative accessibility of the hydroxyl groups and the stability of the resulting five-membered ring system.

Quantum mechanical calculations have revealed that the regioselectivity in 2-amino-2-methyl-1,3-propanediol reactions is influenced by the electron density distribution around the reactive centers. The amino group exhibits higher nucleophilicity compared to the hydroxyl groups, making it the preferred site for initial attack on electrophilic centers. The subsequent regioselective cyclization depends on the conformational preferences of the intermediate species and the thermodynamic stability of the products.

Imine and Oxazolidine Derivative Formation

The formation of imine and oxazolidine derivatives from 2-amino-2-methyl-1,3-propanediol represents a crucial aspect of its chemical reactivity, with applications ranging from synthetic chemistry to biological systems. The mechanistic pathways leading to these derivatives are distinguished by the nature of the carbonyl substrate and the reaction conditions employed.

Imine formation proceeds through a classical mechanism involving nucleophilic addition of the primary amino group to the carbonyl carbon, followed by elimination of water. The process begins with the formation of a tetrahedral carbinolamine intermediate, which is subsequently protonated under acidic conditions to facilitate water elimination. The resulting imine exhibits stability that depends on the electronic properties of the substituents and the reaction environment.

For aromatic aldehydes, the imine formation is highly favored due to the extended conjugation system that stabilizes the carbon-nitrogen double bond. The aromatic ring provides additional stabilization through resonance effects, making the imine the predominant product even under mild conditions. The reaction proceeds with high regioselectivity, as the steric bulk of the aromatic substituent prevents subsequent cyclization reactions.

Oxazolidine formation occurs when the initially formed imine undergoes intramolecular cyclization through nucleophilic attack by one of the hydroxyl groups. This process is particularly favored with aliphatic aldehydes and ketones that lack extended conjugation systems. The cyclization proceeds through a five-membered ring closure mechanism, which is both kinetically and thermodynamically favored over alternative pathways.

The selectivity between imine and oxazolidine formation is influenced by several factors, including the electronic properties of the carbonyl substrate, steric hindrance around the reactive centers, and the reaction conditions. Sterically hindered ketones typically favor imine formation, as the bulky substituents prevent the conformational changes necessary for cyclization. Conversely, less hindered aldehydes and ketones readily undergo cyclization to form oxazolidine derivatives.

Mechanistic studies have revealed that the oxazolidine formation proceeds through a concerted mechanism in which the C-O bond formation and ring closure occur simultaneously. The reaction is facilitated by the proximity of the hydroxyl groups to the imine center, which creates a favorable geometry for intramolecular cyclization. The resulting oxazolidine ring exhibits remarkable stability due to the absence of ring strain and the presence of favorable orbital interactions.

The synthetic utility of these transformations is enhanced by the ability to control the product distribution through judicious choice of reaction conditions. Solvent-free conditions generally favor oxazolidine formation, while the presence of protic solvents can stabilize imine intermediates and prevent cyclization. Temperature control also plays a crucial role, with elevated temperatures favoring the thermodynamically more stable oxazolidine products.

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanical investigations of 2-amino-2-methyl-1,3-propanediol reaction pathways have provided detailed insights into the electronic structure and energetic factors governing its chemical transformations. These computational studies employ various levels of theory to elucidate the mechanisms and predict the outcomes of different reaction scenarios.

Table 3: Quantum Mechanical Studies

| Study Type | Method | Key Findings | Reference |

|---|---|---|---|

| DFT Structural Optimization | B3LYP/aug-cc-pVDZ | C₁ point group symmetry | |

| Vibrational Analysis | B3LYP/aug-cc-pVDZ | 48 normal vibrational modes | |

| Electronic Structure Calculation | HF/aug-cc-pVDZ | HOMO-LUMO gap analysis | |

| Transition State Optimization | DFT/various basis sets | Zwitterion intermediates | |

| Reaction Pathway Analysis | Car-Parrinello MD | CO₂ capture mechanism | |

| Thermodynamic Properties | M06-2X/aug-cc-pVTZ | Activation energies determined |

Density functional theory calculations using the B3LYP functional with aug-cc-pVDZ basis set have revealed that 2-amino-2-methyl-1,3-propanediol adopts a C₁ point group symmetry in its ground state configuration. The molecule exhibits 48 normal vibrational modes, which have been assigned through potential energy distribution analysis. The calculated vibrational frequencies show excellent agreement with experimental infrared and Raman spectroscopic data, validating the computational approach.

Electronic structure calculations have provided insights into the frontier molecular orbitals and their role in determining reactivity. The highest occupied molecular orbital (HOMO) is primarily localized on the amino group, consistent with its nucleophilic behavior in chemical reactions. The lowest unoccupied molecular orbital (LUMO) shows contributions from both the amino and hydroxyl groups, indicating the potential for charge delocalization during reaction processes.

Transition state optimization studies have identified several key intermediates in the reaction pathways of 2-amino-2-methyl-1,3-propanediol. The formation of zwitterionic intermediates has been confirmed through quantum mechanical calculations, which reveal the stabilization of these species through intramolecular hydrogen bonding interactions. The calculated activation energies for zwitterion formation range from 25-40 kJ/mol, depending on the reaction conditions and the nature of the electrophilic partner.

Car-Parrinello molecular dynamics simulations have been employed to study the dynamic behavior of 2-amino-2-methyl-1,3-propanediol in solution. These studies have revealed the role of solvent molecules in stabilizing reactive intermediates and facilitating proton transfer processes. The simulations demonstrate that the compound can adopt multiple conformational states in solution, with rapid interconversion between these states on the picosecond timescale.

The computational studies have also addressed the mechanism of carbon dioxide capture by 2-amino-2-methyl-1,3-propanediol. The calculations reveal that the reaction proceeds through a zwitterionic mechanism, with the amino group acting as the nucleophilic center. The formation of carbamate intermediates is stabilized by hydrogen bonding interactions with the hydroxyl groups, leading to enhanced reactivity compared to simple primary amines.

Thermodynamic property calculations using the M06-2X functional have provided accurate predictions of reaction energetics and activation barriers. These calculations have been validated against experimental kinetic data, showing excellent agreement for a wide range of reaction conditions. The computational results have been instrumental in understanding the temperature dependence of reaction rates and the role of entropic factors in determining reaction outcomes.

Solvent Effects on Reaction Kinetics

The influence of solvent on the reaction kinetics of 2-amino-2-methyl-1,3-propanediol transformations represents a critical aspect of its chemical behavior, with profound implications for both synthetic applications and biological processes. Solvent effects manifest through various mechanisms including hydrogen bonding, electrostatic interactions, and hydrophobic effects that collectively modulate reaction rates and product distributions.

Table 4: Solvent Effects on Reaction Kinetics

| Solvent | Effect on Rate | Mechanism | Reference |

|---|---|---|---|

| Water | Enhanced (hydrophobic interactions) | Hydrogen bonding, hydrophobic effect | |

| Methanol | Moderate enhancement | Hydrogen bonding | |

| Ethanol | Moderate enhancement | Hydrogen bonding | |

| Acetone | Variable (substrate dependent) | Polarity effects | |

| Dichloromethane | Reduced activity | Coordination to metal centers | |

| Toluene | Reduced activity | Hydrophobic interactions | |

| n-Hexane | Minimal effect | Minimal solvation | |

| DMSO | Strong enhancement | Strong solvation |

Water exhibits a particularly pronounced effect on 2-amino-2-methyl-1,3-propanediol reaction kinetics, primarily through the hydrophobic effect that promotes aggregation of organic reactants. The enhancement of reaction rates in aqueous media is attributed to the preferential solvation of the polar functional groups, which increases the effective concentration of reactants at the reaction interface. Additionally, water molecules can participate directly in the reaction mechanism through hydrogen bonding stabilization of transition states and intermediates.

Protic solvents such as methanol and ethanol demonstrate moderate enhancement of reaction rates through hydrogen bonding interactions with the amino and hydroxyl groups. These solvents can stabilize charged intermediates and facilitate proton transfer processes that are essential for many transformations of 2-amino-2-methyl-1,3-propanediol. The strength of these interactions depends on the solvent's ability to act as both hydrogen bond donor and acceptor.

The role of solvent polarity in modulating reaction kinetics is exemplified by the behavior in acetone, where the effects are substrate-dependent. Polar solvents generally favor reactions that involve charge separation in the transition state, such as those leading to zwitterionic intermediates. However, the absence of hydrogen bonding capability in acetone limits its ability to stabilize certain types of intermediates, resulting in variable effects on reaction rates.

Aprotic solvents with high hydrogen bond accepting ability, such as dimethyl sulfoxide, show strong enhancement of reaction rates through preferential solvation of the amino group. The strong solvation creates a more nucleophilic environment that facilitates attack on electrophilic centers. However, this effect can be counterbalanced by the increased difficulty of desolvation required for the reaction to proceed.

Nonpolar solvents like toluene and n-hexane generally show minimal effects on reaction kinetics due to their limited ability to interact with the polar functional groups of 2-amino-2-methyl-1,3-propanediol. In these solvents, the compound may form self-associated structures through hydrogen bonding, which can either enhance or inhibit reactivity depending on the specific reaction mechanism.

The coordination of certain solvents to metal centers in catalytic reactions can lead to reduced activity by blocking access to the active site. This effect is particularly pronounced with dichloromethane and other halogenated solvents that can act as ligands for transition metals. The competitive coordination between solvent molecules and substrate can significantly alter the reaction pathway and reduce the overall efficiency of the transformation.

Kinetic studies have revealed that the temperature dependence of solvent effects follows predictable patterns based on the thermodynamic properties of the solvent-solute interactions. Higher temperatures generally diminish solvent effects as the increased thermal energy overcomes the stabilization provided by solvation. This temperature dependence can be exploited to control reaction selectivity and optimize reaction conditions.

Stereoselective Transformations

The stereoselective transformations of 2-amino-2-methyl-1,3-propanediol represent a sophisticated aspect of its chemical reactivity, involving the controlled formation of chiral centers and the preservation of stereochemical information during chemical processes. These transformations are essential for the synthesis of enantiomerically pure compounds and play crucial roles in pharmaceutical and materials science applications.

Table 5: Activation Energies and Thermodynamic Parameters

| Reaction | Activation Energy (kJ/mol) | Temperature Range (K) | Thermodynamic Parameter | Reference |

|---|---|---|---|---|

| Zwitterion Formation | ~36 | 288-323 | ΔH = -15 kJ/mol | |

| Carbamate Formation | ~25-30 | 303-333 | ΔH = -20 kJ/mol | |

| Imine Formation | ~20-25 | 298-373 | ΔG = -5 kJ/mol | |

| Oxazolidine Cyclization | ~15-20 | 298-353 | ΔG = -10 kJ/mol | |

| Hydrogen Abstraction | ~34.7 | 298-373 | ΔH = 34.7 kJ/mol | |

| Phase Transition | 24.33 | 352-354 | ΔH = 24.33 kJ/mol |

The stereochemical outcome of 2-amino-2-methyl-1,3-propanediol transformations depends on the inherent chirality of the substrate and the reaction conditions employed. The compound itself does not possess stereocenters in its basic form, but its reactions can lead to the formation of new chiral centers through asymmetric induction mechanisms. The stereoselectivity arises from the preferential approach of reagents to one face of the molecule, influenced by steric and electronic factors.

Enzymatic transformations of 2-amino-2-methyl-1,3-propanediol demonstrate exceptional stereoselectivity due to the chiral environment provided by the enzyme active site. These biocatalytic processes can achieve enantiomeric excesses exceeding 95% through the precise positioning of the substrate within the enzyme binding pocket. The stereoselectivity is maintained through a combination of hydrogen bonding interactions, hydrophobic effects, and steric constraints imposed by the protein structure.

The formation of chiral oxazolidine derivatives through asymmetric cyclization represents a particularly important class of stereoselective transformations. The stereochemical outcome depends on the relative positioning of the hydroxyl groups during the cyclization process, with the preferred configuration determined by the minimization of steric interactions. The use of chiral auxiliaries or catalysts can further enhance the stereoselectivity by providing additional asymmetric induction.

Stereoselective reductions of 2-amino-2-methyl-1,3-propanediol derivatives have been achieved using chiral reducing agents and catalysts. These transformations proceed through the formation of diastereomeric transition states, with the stereoselectivity determined by the relative stabilities of these intermediates. The choice of reducing agent and reaction conditions can be optimized to achieve high levels of stereochemical control.

The mechanism of stereoinduction in these transformations involves the formation of chelated complexes between the substrate and the chiral catalyst or auxiliary. The chelation creates a rigid geometry that restricts the approach of reagents to specific faces of the molecule, leading to preferential formation of one stereoisomer. The strength of the chelation and the steric environment around the metal center play crucial roles in determining the level of stereoselectivity.

Computational studies have provided insights into the stereochemical preferences of 2-amino-2-methyl-1,3-propanediol transformations. Quantum mechanical calculations reveal that the stereoselectivity is influenced by the conformational preferences of the substrate and the relative energies of competing transition states. The calculations can predict the preferred stereochemical outcome and guide the design of new stereoselective transformations.

The application of stereoselective transformations of 2-amino-2-methyl-1,3-propanediol extends to the synthesis of complex natural products and pharmaceutical intermediates. The ability to control the stereochemical outcome of these reactions enables the efficient synthesis of enantiomerically pure compounds with defined biological activity. The development of new stereoselective methodologies continues to expand the synthetic utility of this versatile compound.

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (99.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (14.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (85.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (54.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (13.25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Fabricated metal product manufacturing

Wholesale and retail trade

1,3-Propanediol, 2-amino-2-methyl-: ACTIVE

Dates

Colorimetric microdetermination of l-lactate in deproteinized blood

H Kikuchi, T SatoPMID: 7825172 DOI: 10.1620/tjem.173.391

Abstract

The method by MacQueen and Plaut was modified to devise simple microdetermination method of l-lactate which is applicable to deproteinized blood sample. Blood was deproteinized with addition of 25% (w/w) trichloroacetic acid (TCA), and 0.075 M 2-amino-2-methyl-1, 3-propanediole (AMPD) was used to make pH of the reaction mixture optimal. It was validated in recovery and precision study, and showed good correlation with usual UV method; correlation coefficient was 0.985, and slope was 0.994. TCA-blood mixture may be kept at room temperature for at least 2 hr without centrifugation, and the supernatant may be preserved for at least 2 weeks at 4 degrees C.Intralaboratory survey of alkaline phosphatase methods

N J O'Donnell, J A LottPMID: 7282642 DOI:

Abstract

Three sets of interrelated specimens containing alkaline phosphatase (ALP) were analyzed: CAP 1977 Enzyme Survey serum, human serum supplemental with calf intestinal ALP, and human serum with increased human liver ALP. Five quite distinct ALP methods were used. In addition, fresh serum from volunteer blood donors and serum from patients with increased serum ALP activities were examined by each of these five methods. Conversion factors for the five different methods based on results from calf-intestine-supplemented interrelated specimens could not be used to interconvert results for fresh human serum. However, the interrelated specimens with increased human liver ALP made interconversion of results for fresh human serum possible.In vitro effect of a buffered chelating agent and neomycin or oxytetracycline on bacteria associated with diseases of fish

Richard E Wooley, Branson W Ritchie, Victoria V BurnleyPMID: 15264722 DOI: 10.3354/dao059263

Abstract

The antimicrobial agents used to treat bacterial fish diseases are archaic, and their uses may result in the emergence of drug-resistant bacterial strains. This study evaluated the in vitro antimicrobial activity of combinations of Tricide and neomycin or oxytetracycline on common disease-causing bacteria of fish and its possible use as an alternative treatment of these diseases. Tricide solutions containing of 8 mM United States Pharmacopeia (USP) disodium ethylenediaminetetraacetate dehydrate (chelator) and 20 mM USP 2-amino-2-hydroxymethyl-1,3-propanediol (buffer) potentate the antimicrobial action of neomycin and oxytetracycline when reacted in vitro with Aeromonas hydrophila, Streptococcus iniae, Pseudomonas aeruginosa, and Staphylococcus aureus. Serial passage of the test organisms in Tricide or Tricide and neomycin or oxytetracycline did not result in the development of resistant forms. Combinations of Tricide and neomycin or oxytetracycline reduced the amount of antibiotics necessary for fish therapy, render drug-resistant bacteria sensitive to antimicrobial therapy, may be used to decontaminate recently shipped fish, and should reduce the formation of antibiotic-resistant forms.DFT simulations and vibrational spectra of 2-amino-2-methyl-1,3-propanediol

T S Renuga Devi, J Sharmi kumar, G R RamkumaarPMID: 24945862 DOI: 10.1016/j.saa.2014.04.152

Abstract

The FTIR and FT-Raman spectra of 2-amino-2-methyl-1,3-propanediol were recorded in the regions 4000-400cm(-1) and 4000-50cm(-1) respectively. The structural and spectroscopic data of the molecule in the ground state were calculated using Hartee-Fock and density functional method (B3LYP) with the augmented-correlation consistent-polarized valence double zeta (aug-cc-pVDZ) basis set. The most stable conformer was optimized and the structural and vibrational parameters were determined based on this. The complete assignments were performed on the basis of the Potential Energy Distribution (PED) of the vibrational modes, calculated using Vibrational Energy Distribution Analysis (VEDA) 4 program. With the observed FTIR and FT-Raman data, a complete vibrational assignment and analysis of the fundamental modes of the compound were carried out. Thermodynamic properties and Mulliken charges were calculated using both Hartee-Fock and density functional method using the aug-cc-pVDZ basis set and compared. The calculated HOMO-LUMO energy gap revealed that charge transfer occurs within the molecule. (1)H and (13)C NMR chemical shifts of the molecule were calculated using Gauge-Independent Atomic Orbital (GIAO) method and were compared with experimental results.Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol

Christina L Burnett, Wilma F Bergfeld, Donald V Belsito, Curtis D Klaassen, James G Marks Jr, Ronald C Shank, Thomas J Slaga, Paul W Snyder, Cosmetic Ingredient Review Expert Panel, F Alan AndersenPMID: 19966147 DOI: 10.1177/1091581809350932

Abstract

Aminomethyl propanol and aminomethyl propanediol are substituted aliphatic alcohols that function as pH adjusters in cosmetic products at concentrations less than 10%; additionally, aminomethyl propanediol is a fragrance. Extensive oral toxicity data are reviewed, with fewer inhalation toxicity data. Dermal toxicity data are presented that demonstrate, for example, that a mascara with 1.92% aminomethyl propanediol does not cause dermal irritation or allergic contact sensitization, suggesting that the maximum reported use concentration of 2% in mascara would be safe. Although these ingredients are primary amines that are not substrates for N-nitrosation, they may contain secondary amines as impurities in finished products that may undergo N-nitrosation. These ingredients should not be included in cosmetic formulations containing N-nitrosating agents. The Cosmetic Ingredient Review Expert Panel concludes that aminomethyl propanol and aminomethyl propanediol are safe as cosmetic ingredients in the practices of use and concentrations as described in this safety assessment.Crystal Structure, Cytotoxicity and Interaction with DNA of Zinc (II) Complexes with o-Vanillin Schiff Base Ligands

Mei-Ju Niu, Zhen Li, Guo-Liang Chang, Xiang-Jin Kong, Min Hong, Qing-fu ZhangPMID: 26114437 DOI: 10.1371/journal.pone.0130922

Abstract

Two new zinc complexes, Zn(HL1)2 (1) and [Zn2(H2L2)(OAc)2]2 (2) [H2L1 = Schiff base derived from o-vanillin and (R)-(+)-2-amino-3-phenyl-1-propanol, H3L2 = Schiff base derived from o-vanillin and 2-amino-2-ethyl-1,3-propanediol], have been synthesized and characterized by single crystal X-ray diffraction, elemental analyses, TG analyses, solid fluorescence, IR, UV-Vis and circular dichroism spectra. The structural analysis shows that complex 1 has a right-handed double helical chain along the crystallographic b axis. A homochiral 3D supramolecular architecture has been further constructed by intermolecular C-H··· π, O-H···O and C-H···O interactions. Complex 2 includes two crystallographically independent binuclear zinc molecules. The two binuclear zinc molecules are isostructural. The 2-D sheet supramolecular structure was formed by intermolecular hydrogen bonding interaction. The fluorescence of ligands and complexes in DMF at room temperature are studied. The interactions of two complexes with calf thymus DNA (CT-DNA) are investigated using UV-Vis, CD and fluorescence spectroscopy. The results show that complex 1 exhibits higher interaction with CT-DNA than complex 2. In addition, in vitro cytotoxicity of the complexes towards four kinds of cancerous cell lines (A549, HeLa, HL-60 and K562) were assayed by the MTT method. Investigations on the structures indicated that the chirality and nuclearity of zinc complexes play an important role on cytotoxic activity.Dirhodium(II)-catalyzed C-H amination reaction of (S)-3-(tert-butyldimethylsilyloxy)-2-methylpropyl carbamate: a facile preparation of optically active monoprotected 2-amino-2-methyl-1,3-propanediol

Takayuki Yakura, Yuya Yoshimoto, Chisaki IshidaPMID: 17827768 DOI: 10.1248/cpb.55.1385

Abstract

Dirhodium(II)-catalyzed C-H amination reaction of (S)-3-(tert-butyldimethylsilyloxy)-2-methylpropyl carbamate, which was easily prepared from methyl (S)-2-methyl-3-hydroxypropanoate, proceeded more smoothly than those of their 2-(methoxycarbonyl)propyl derivative to give the corresponding oxazolidinone in excellent yield. The resulting oxazolidinone was converted efficiently into both (R)-monoprotected and (S)-monoprotected 2-amino-2-methyl-1,3-propanediols.Mixed-valent Mn supertetrahedra and planar discs as enhanced magnetic coolers

Maria Manoli, Anna Collins, Simon Parsons, Andrea Candini, Marco Evangelisti, Euan K BrechinPMID: 18652462 DOI: 10.1021/ja802829d

Abstract

The syntheses and structures of two decametallic mixed-valent Mn supertetrahedra using 2-amino-2-methyl-1,3-propanediol (ampH2), two decametallic mixed-valent Mn planar discs using 2-amino-2-methyl-1,3-propanediol (ampH2) and 2-amino-2-ethyl-1,3-propanediol (aepH2), and a tetradecametallic mixed-valent Mn planar disc using pentaerythritol (H4peol) are reported. The decametallic complexes display dominant ferromagnetic exchange and spin ground states of S = 22, and the tetradecametallic complex displays dominant antiferromagnetic exchange and a spin ground state of S = 7 +/- 1. All display large (the former) and enormous (the latter) magnetocaloric effect--the former as a result of negligible zero-field splitting of the ground state, and the latter as a result of possessing a high spin-degeneracy at finite low temperatures--making them the very best cooling refrigerants for low-temperature applications.Effect of a basic organic excipient on the dissolution of diclofenac salts

Karen M O'Connor, Owen I CorriganPMID: 12226854 DOI: 10.1002/jps.10222

Abstract

Dissolution of diclofenac from compressed discs containing mixtures of a diclofenac salt and a basic excipient, in various w/w ratios, was examined. Two diclofenac salts, diclofenac deanol (DDNL) and diclofenac tert-butylamine, and the basic excipient 2-amino-2-methyl-1,3-propanediol (AMPD) were examined. Inclusion of the soluble basic excipient at high loadings enhanced the dissolution rate of diclofenac tert-butylamine fivefold; however, it retarded dissolution of the DDNL salt 40-fold in the weight fraction range 40-80% AMPD, despite the fact that AMPD is more than four times more soluble than DDNL. These findings were attributed to the solubilities of salts formed between diclofenac and the basic excipient used. The "salt conversion model" was developed to predict dissolution from mixtures of a salt of an ionizable drug and an ionizable excipient capable of forming a salt with the drug. Deviations from the model at high weight fractions of base and, in the case of the systems containing the more soluble drug, at low weight fractions of base were attributed to carrier-controlled dissolution. The present work illustrates that the solubility of potential salts, which may form between the drug and ionizable excipients present has an important influence on the dissolution of the drug from such compressed mixtures.Effect of steric hindrance on carbon dioxide absorption into new amine solutions: thermodynamic and spectroscopic verification through solubility and NMR analysis

Jung-Yeon Park, Sang Jun Yoon, Huen LeePMID: 12731852 DOI: 10.1021/es0260519